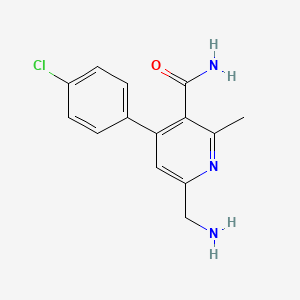

6-(aminomethyl)-4-(4-chlorophenyl)-2-methylpyridine-3-carboxamide

Description

6-(Aminomethyl)-4-(4-chlorophenyl)-2-methylpyridine-3-carboxamide is a pyridine-based small molecule characterized by a carboxamide group at position 3, a 4-chlorophenyl substituent at position 4, and an aminomethyl moiety at position 4.

Properties

IUPAC Name |

6-(aminomethyl)-4-(4-chlorophenyl)-2-methylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O/c1-8-13(14(17)19)12(6-11(7-16)18-8)9-2-4-10(15)5-3-9/h2-6H,7,16H2,1H3,(H2,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUFVZYHAIISTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=C1C(=O)N)C2=CC=C(C=C2)Cl)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(Aminomethyl)-4-(4-chlorophenyl)-2-methylpyridine-3-carboxamide, also referred to by its chemical identifiers, exhibits notable biological activities that warrant detailed exploration. This compound is characterized by its unique structure, which includes a pyridine ring and an amide functional group, contributing to its potential pharmacological effects.

The molecular formula of the compound is C14H14ClN3O, with a molecular weight of approximately 275.73 g/mol. Its structural representation includes a pyridine moiety substituted with an aminomethyl and a chlorophenyl group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H14ClN3O |

| Molecular Weight | 275.73 g/mol |

| IUPAC Name | 6-(aminomethyl)-4-(4-chlorophenyl)-2-methylpyridine-3-carboxamide |

| CAS Number | 1253519-35-5 |

Research indicates that this compound may act through several pathways, particularly involving the modulation of signaling cascades associated with various receptors. Notably, it has been shown to influence the vascular endothelial growth factor (VEGF) signaling pathway by interacting with KDR (kinase insert domain receptor), leading to the activation of downstream signaling molecules such as phospholipase C gamma (PLCG1) and protein kinase C (PKC) . This modulation can impact processes such as angiogenesis and inflammation.

Biological Activity

The biological activity of 6-(aminomethyl)-4-(4-chlorophenyl)-2-methylpyridine-3-carboxamide has been explored in various contexts:

- Anticancer Activity : The compound has demonstrated potential anticancer properties through its ability to induce apoptosis in cancer cell lines. In vitro studies revealed that it could inhibit cell proliferation and promote cell death in specific cancer models .

- Anti-inflammatory Effects : It has been identified as a selective antagonist in inflammatory pathways, particularly in the inhibition of prostaglandin E2 (PGE2) induced responses. In a study, the compound exhibited an IC50 value of 123 nM for inhibiting TNFα reduction in ex vivo assays using LPS-stimulated human whole blood . This suggests its potential use in treating inflammatory diseases.

- Neuroprotective Properties : Emerging research points to neuroprotective effects, possibly through inhibition of cholinesterase enzymes, which are implicated in neurodegenerative diseases like Alzheimer's . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders.

Case Study 1: Anticancer Efficacy

In a study focusing on the FaDu hypopharyngeal tumor cells, compounds structurally related to 6-(aminomethyl)-4-(4-chlorophenyl)-2-methylpyridine-3-carboxamide were shown to exhibit significant cytotoxicity compared to standard chemotherapeutics like bleomycin. The structure-activity relationship (SAR) analysis indicated that modifications on the pyridine ring could enhance anticancer activity .

Case Study 2: Inflammation Model

In an adjuvant-induced arthritis model, the compound demonstrated efficacy comparable to traditional NSAIDs like diclofenac, highlighting its potential as a therapeutic agent for managing pain and inflammation associated with arthritis .

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest favorable absorption characteristics, with high probabilities for human intestinal absorption and blood-brain barrier penetration . However, toxicity assessments indicate some Ames test toxicity, necessitating further investigation into its safety profile .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features of the Target Compound:

- Pyridine Core : Aromatic heterocycle with nitrogen at position 1.

- Substituents: Position 2: Methyl group (steric influence). Position 4: 4-Chlorophenyl (electron-withdrawing group, enhances lipophilicity). Position 3: Carboxamide (hydrogen-bond donor/acceptor, critical for target interactions).

Comparison with Similar Pyridine Derivatives:

Detailed Analysis of Substituent Effects

A. Chlorophenyl Groups :

- Target Compound : 4-Chlorophenyl (para-substitution) enhances stability and π-π stacking in hydrophobic binding pockets.

B. Aminomethyl vs. Methylamino Groups :

- The aminomethyl group in the target compound offers a primary amine for hydrogen bonding, contrasting with methylamino (secondary amine) in F13714, which may reduce polarity and alter blood-brain barrier penetration .

C. Carboxamide vs. Carbonitrile :

- Carboxamide (target compound) provides hydrogen-bonding capacity, favoring interactions with polar residues in enzyme active sites.

- Carbonitrile () is less polar but may enhance metabolic stability due to reduced susceptibility to hydrolysis .

Pharmacokinetic and Pharmacodynamic Considerations (Inferred)

- Solubility: The aminomethyl group may enhance aqueous solubility relative to purely aromatic analogs (e.g., ’s carbonitriles).

- Metabolic Stability : Methyl groups at C2 and C6 could slow oxidative metabolism compared to unsubstituted pyridines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.